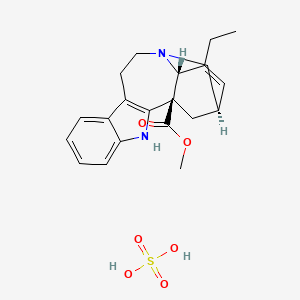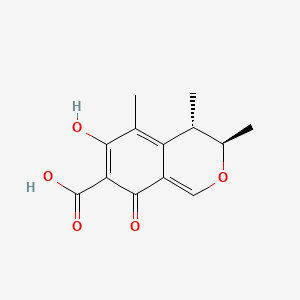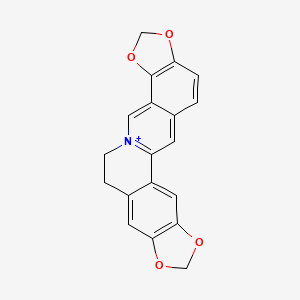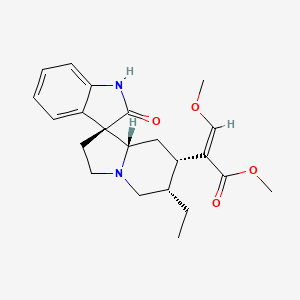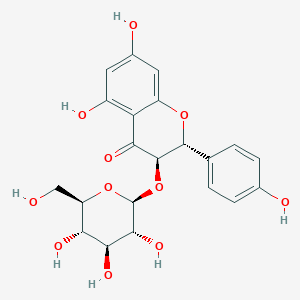
Dihydrokaempferol 3-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrokaempferol 3-glucoside is a flavonoid with an average molecular weight of 450.4 g/mol . It is frequently distributed in plant-derived products and plants used in traditional medicine .
Synthesis Analysis
Dihydrokaempferol (DHK) is a flavonoid that may be found in a wide range of foods, fruits, plants, and natural sources . Because of its hydrophilic nature, dihydrokaempferol’s absorption is enhanced by passive diffusion, although study reveals that it may also be absorbed by facilitated dispersion across the membrane .Molecular Structure Analysis
The Dihydrokaempferol 3-O-glucoside molecule contains a total of 57 bond(s). There are 35 non-H bond(s), 13 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 4 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 4 hydroxyl group(s), 3 aromatic hydroxyl(s), 1 primary alcohol(s), 3 secondary alcohol(s) .Physical And Chemical Properties Analysis
Dihydrokaempferol 3-glucoside has a molecular weight of 450.4 g/mol . It has 7 hydrogen bond donors and 11 hydrogen bond acceptors . The exact mass and monoisotopic mass are 450.11621151 g/mol . The topological polar surface area is 186 Ų .Applications De Recherche Scientifique
Acetylcholinesterase Inhibitory Effects
Flavanonol glucoside isomers, including dihydrokaempferol 3-O-β-D-glucoside, isolated from Agrimonia pilosa Ledeb. exhibited moderate acetylcholinesterase inhibitory activities, suggesting potential applications in treating diseases like Alzheimer's (Seo et al., 2017).
Isolation from Fruit Flour
Dihydrokaempferol 3-glucoside was among the flavonoid glycosides isolated from Pouteria obovata fruit flour, indicating its presence in various natural sources (Dini, 2011).
Role in Anthocyanin Synthesis
A study on Petunia hybrida revealed that dihydrokaempferol 3-glucoside is an intermediate in the synthesis of anthocyanins, important pigments in plants (Kho et al., 2004).
Antitumor, Antioxidant, and Anti-inflammatory Activities
Kaempferol and its glycosides, including dihydrokaempferol 3-glucoside, have demonstrated significant antitumor, antioxidant, and anti-inflammatory activities (Wang et al., 2018).
Rich Source in Aspen Knots
Aspen knots were found to be a rich source of flavonoids including dihydrokaempferol and its glucoside, indicating potential for industrial extraction and utilization (Pietarinen et al., 2006).
Metabolite Profiling in Genetically Modified Tomatoes
Dihydrokaempferol 3-glucoside was among the flavonoids whose levels significantly increased in genetically modified tomatoes, highlighting its relevance in genetic modification studies (Le Gall et al., 2003).
Alleviating Inflammation
Engeletin (dihydrokaempferol 3-rhamnoside) was found to significantly alleviate inflammation in a mouse model of endometritis, suggesting therapeutic applications (Wu et al., 2016).
Inhibition of α-Glucosidase
Dihydrokaempferol 3-glucoside, as part of kaempferol compounds, showed notable inhibition activity on α-glucosidase, making it a potential therapeutic agent for diabetes mellitus (Peng et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-26,28-29H,7H2/t13-,15-,17+,18-,19-,20+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBWQPAZMNABMR-UTZHSPHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrokaempferol 3-O-glucoside | |
Q & A
Q1: What is known about the presence of Dihydrokaempferol 3-glucoside in natural sources and its potential applications?
A1: Dihydrokaempferol 3-glucoside has been identified in açai berry pulp (Euterpe oleracea Mart.). [] While its specific role in the plant is not fully understood, its presence contributes to the overall phytochemical profile of açai. Further research is needed to explore potential applications of Dihydrokaempferol 3-glucoside derived from this natural source, including its potential antioxidant, anti-inflammatory, or other beneficial properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





